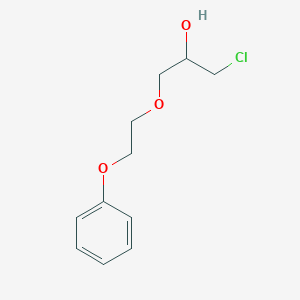
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL is an organic compound with the molecular formula C11H15ClO3 It is a chlorinated alcohol derivative, characterized by the presence of a chloro group, a phenoxyethoxy group, and a hydroxyl group
Métodos De Preparación
The synthesis of 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL typically involves the reaction of 1-chloro-2,3-epoxypropane with phenoxyethanol under basic conditions. The reaction proceeds through the opening of the epoxide ring by the phenoxyethanol, followed by the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving alcohols and chlorinated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chloro group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL include:
1-Chloro-3-(2-methoxyphenoxy)-2-propanol: Similar structure but with a methoxy group instead of a phenoxy group.
1-Chloro-3-(2-ethoxyphenoxy)-2-propanol: Similar structure but with an ethoxy group instead of a phenoxy group.
2-Propanol, 1-chloro-3-methoxy-: Similar structure but with a methoxy group and no phenoxy group
Propiedades
Número CAS |
55773-75-6 |
|---|---|
Fórmula molecular |
C11H15ClO3 |
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
1-chloro-3-(2-phenoxyethoxy)propan-2-ol |
InChI |
InChI=1S/C11H15ClO3/c12-8-10(13)9-14-6-7-15-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 |
Clave InChI |
QBOJYXFHYXGDQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


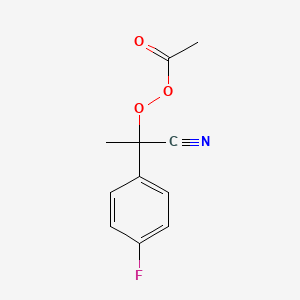
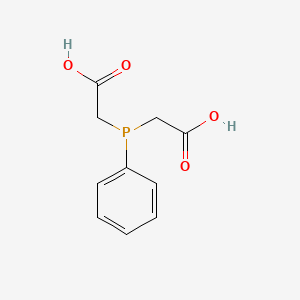
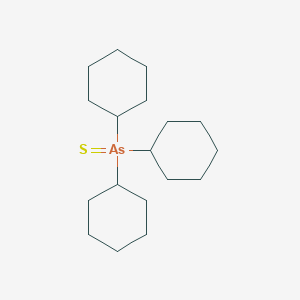
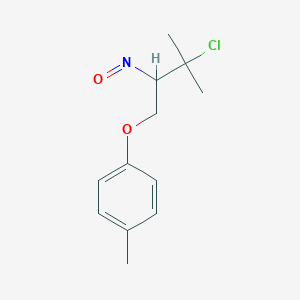
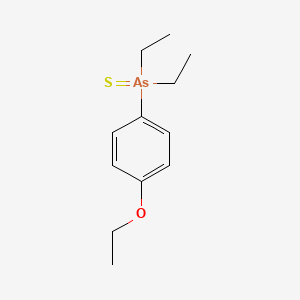

![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)

![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
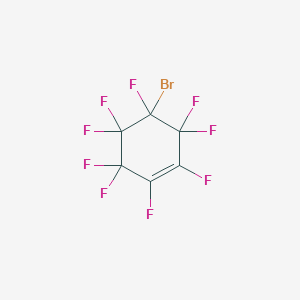
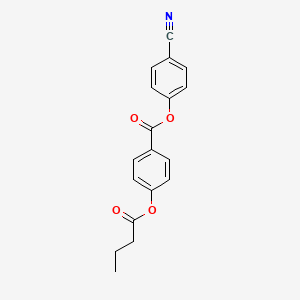
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)


